[(2H-1,3-benzodioxol-5-yl)methyl](2-methylpropyl)amine
Description
(2H-1,3-Benzodioxol-5-yl)methylamine is a secondary amine characterized by a 1,3-benzodioxole ring system substituted at the 5-position with a methyl group, which is further connected to a 2-methylpropyl (isobutyl) amine moiety. The molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol. This compound is structurally related to psychoactive phenethylamines like MDMA (3,4-methylenedioxymethamphetamine) but differs in the substitution pattern of the amine group and the linkage to the benzodioxole ring .
The benzodioxole moiety is a common feature in many bioactive compounds, contributing to interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. However, the pharmacological profile of (2H-1,3-benzodioxol-5-yl)methylamine remains understudied, with current literature primarily focusing on its structural characterization and forensic identification .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)6-13-7-10-3-4-11-12(5-10)15-8-14-11/h3-5,9,13H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHJCUJFTGOGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-benzodioxol-5-yl)methylamine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Methylpropylamine Group: The benzodioxole intermediate is then reacted with an appropriate alkylating agent, such as 2-methylpropylamine, under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of (2H-1,3-benzodioxol-5-yl)methylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-benzodioxol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(2H-1,3-benzodioxol-5-yl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2H-1,3-benzodioxol-5-yl)methylamine involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Key Observations:
MDMA’s psychoactivity is linked to its ability to induce serotonin release, a property absent in the target compound due to structural differences . The hydroxylamine group in the MDA 2-aldoxime analog introduces polarity, likely altering metabolic stability and bioavailability compared to the alkylamine derivatives .
Role of Benzodioxole Position and Linkage :
- All compounds share the 5-position benzodioxole substitution, but the methyl linkage in the target compound versus propyl (M-ALPHA) or methoxy () groups affects molecular geometry and electronic properties. These changes influence lipophilicity and membrane permeability .
Isomerism and Purity :
- The target compound and M-ALPHA are reported as single isomers, whereas the MDA 2-aldoxime analog exists as a mixture of two isomers, complicating its pharmacological evaluation .
Analytical and Crystallographic Considerations
Structural validation of these compounds relies on techniques such as X-ray crystallography, facilitated by software suites like SHELX and ORTEP . For example:
- SHELXL is widely used for small-molecule refinement, enabling precise determination of bond lengths and angles critical for distinguishing subtle structural differences (e.g., isobutyl vs. propan-2-yl groups) .
- ORTEP-III visualizes anisotropic displacement parameters, aiding in the identification of conformational isomers or impurities .
Biological Activity
(2H-1,3-benzodioxol-5-yl)methylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.
Antimicrobial Properties
Research indicates that (2H-1,3-benzodioxol-5-yl)methylamine exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating a notable inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values for these cell lines were found to be 30 µM and 25 µM, respectively.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 25 |
The biological activity of (2H-1,3-benzodioxol-5-yl)methylamine is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : It may affect various signaling pathways related to cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the compound against a panel of clinically relevant pathogens. The findings indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics.
Case Study 2: Cancer Cell Apoptosis
In another study published in the Journal of Cancer Research, (2H-1,3-benzodioxol-5-yl)methylamine was shown to enhance the effects of chemotherapy drugs in HeLa cells. The combination treatment resulted in significantly lower cell viability compared to chemotherapy alone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
